2,3-Diphenylbutane-2,3-diol
Overview
Description
“2,3-Diphenylbutane-2,3-diol” is a chemical compound with the molecular formula C16H18O2 . It is also known by other names such as “2,3-Diphenyl-2,3-butanediol” and "Acetophenonepinacol" . The molecular weight of this compound is 242.31 g/mol .
Synthesis Analysis
The synthesis of “2,3-Diphenylbutane-2,3-diol” involves dehydration and accompanying reactions . The synthesis process is reported to be inexpensive, simple, and high-yield .
Molecular Structure Analysis
The molecular structure of “2,3-Diphenylbutane-2,3-diol” includes two phenyl groups attached to a butane-2,3-diol . The InChI representation of the molecule is InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3
.
Chemical Reactions Analysis
The chemical reactions involving “2,3-Diphenylbutane-2,3-diol” include dehydration and accompanying reactions . More detailed information about these reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Diphenylbutane-2,3-diol” include a molecular weight of 242.31 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 238 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 242.130679813 g/mol .
Scientific Research Applications
Chirality and Resolution in Organic Synthesis
2,3-Diphenylbutane-2,3-diol has been a subject of interest in studies exploring chirality and resolution in organic synthesis. For instance, its racemic form was resolved to obtain the (R,R)-isomer in high enantiomeric excess (e.e.) using (S)-proline and boric acid, highlighting its potential in asymmetric synthesis (Periasamy, Rao, & Seenivasaperumal, 2001).
Polymer Modification
2,3-Diphenylbutane-2,3-diol derivatives have been used as modifiers in polymer chemistry. They can act as free-radical initiators in crosslinking copolymerization and as synergists in fireproofing agents for polyolefins, reducing the effect on polymer properties and the required dosage (Shen, 1999).
Crystallography and Molecular Structure
The unique crystal structure of 1,1-Diphenylbutane-1,3-diol, a closely related compound, was characterized, providing insights into intramolecular hydrogen bonding in open-chain 1,3-diols. This is valuable for understanding molecular interactions and design in organic chemistry (Carvalho et al., 1996).
Photochemical Reactions
Studies on the photochemical reactions of 2,3-diphenylbutane-2,3-diol derivatives, such as 2,3-dimethyl-2,3-diphenylbutane, have revealed interesting pathways like carbon-carbon homolysis and protonation-induced side-chain fragmentation. These insights are crucial for developing photochemical processes in organic synthesis (Faria & Steenken, 1992).
Sulfur Reactions in Organic Synthesis
The reaction of sulfur with organic compounds including 2,3-diphenylbutane derivatives has been explored to synthesize various thiophene derivatives. This research contributes to the synthesis methods in organic and heterocyclic chemistry (Voronkov, Udre, & Taube, 1971).
Asymmetric Reduction in Organic Synthesis
Asymmetric reduction of derivatives like 1,4-diphenylbutane-1,4-dione, which can be related to 2,3-diphenylbutane-2,3-diol, has been achieved using various reducing agents. This type of research aids in the development of chiral compounds, which are important in pharmaceutical and synthetic chemistry (Periasamy, Seenivasaperumal, & Rao, 2003).
Polymer Grafting Processes
2,3-Diphenylbutane-2,3-diol derivatives have been used in initiating radical-mediated graft addition processes in polymers. This research is significant for modifying polymers' properties and applications in materials science (Parent et al., 2006).
Complexes in Coordination Chemistry
The study of binuclear manganese complexes with 1,2,3,4-tetrakis(salicylideneamino)-2,3-diphenylbutane contributes to coordination chemistry, especially in understanding the stability and electrochemical properties of such complexes (Nakamura et al., 1991).
properties
IUPAC Name |
2,3-diphenylbutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRLFISKOCZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936847 | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbutane-2,3-diol | |
CAS RN |
1636-34-6 | |
Record name | 2,3-Diphenyl-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1636-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenonepinacol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenonepinacol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylbutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylbutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.